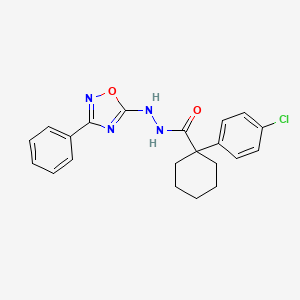![molecular formula C10H14N2O3S2 B7431231 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide is a chemical compound that has shown potential in scientific research applications. It is a synthetic compound that can be synthesized using specific methods.
作用機序
The mechanism of action of 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to reduce pain and swelling. It has also been shown to inhibit the growth of certain cancer cells, which can help to slow or stop the progression of cancer.
実験室実験の利点と制限
One advantage of using 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and study its potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide. One area of future research is to better understand its mechanism of action. This will help to design more targeted experiments to study its effects. Another area of future research is to study its potential as an antibacterial and antifungal agent. Additionally, further research is needed to study its potential as an anti-inflammatory and anti-cancer agent.
Conclusion:
In conclusion, 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic compound that has shown potential in scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-cancer, antibacterial, and antifungal agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study.
合成法
The synthesis of 2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide is a multistep process that involves the reaction of several chemical compounds. The synthesis method involves the use of thietane-3,3-dioxide, 4-methyl-2-thiazolylamine, and acetic anhydride. These compounds are reacted together in the presence of a catalyst to form the final product.
科学的研究の応用
2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide has shown potential in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating cancer. It has also been studied for its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-7-4-16-10(12-7)3-11-9(13)2-8-5-17(14,15)6-8/h4,8H,2-3,5-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMKHSLDGKSRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)CC2CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)

![N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)


![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)

![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)